2-Hydroxy-6-methylcyclohexan-1-one
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Overview
Description
2-Hydroxy-6-methylcyclohexan-1-one is an organic compound belonging to the class of cyclohexanones It is characterized by a hydroxyl group (-OH) and a methyl group (-CH₃) attached to a cyclohexanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-6-methylcyclohexan-1-one can be synthesized through several methods. One common approach involves the hydroxylation of 2-methylcyclohexanone using oxidizing agents such as hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 2-methylcyclohexanone in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form 2-methylcyclohexanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol at 0°C to room temperature.
Substitution: Thionyl chloride (SOCl₂) in the presence of pyridine at room temperature.
Major Products
Oxidation: 2-Methylcyclohexanone or 2-methylcyclohexanoic acid.
Reduction: 2-Methylcyclohexanol.
Substitution: 2-Chloro-6-methylcyclohexanone or 2-bromo-6-methylcyclohexanone.
Scientific Research Applications
2-Hydroxy-6-methylcyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
2-Hydroxycyclohexanone: Similar but without the methyl group, affecting its steric and electronic properties.
6-Methylcyclohexanone: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness
2-Hydroxy-6-methylcyclohexan-1-one is unique due to the presence of both hydroxyl and methyl groups on the cyclohexanone ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for hydrogen bonding, making it valuable in various synthetic and research applications .
Properties
CAS No. |
52456-90-3 |
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Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
2-hydroxy-6-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H12O2/c1-5-3-2-4-6(8)7(5)9/h5-6,8H,2-4H2,1H3 |
InChI Key |
WZPYRYLJVNIBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1=O)O |
Origin of Product |
United States |
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